molecular formula C19H14BrNO3 B5418902 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-methoxyquinoline

2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-methoxyquinoline

Cat. No. B5418902
M. Wt: 384.2 g/mol
InChI Key: BQEIECWANWQBBB-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a benzodioxole group (a benzene ring fused with a 1,3-dioxole ring), a quinoline group (a benzene ring fused with a pyridine ring), and a methoxy group (an oxygen atom bonded to a methyl group) . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and quinoline groups are aromatic, meaning they contain delocalized electrons that contribute to the compound’s stability . The bromine atom is likely involved in a halogen bond, while the methoxy group is likely connected to the quinoline ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzodioxole group might undergo electrophilic aromatic substitution reactions, while the quinoline group might participate in nucleophilic aromatic substitution reactions . The bromine atom could be replaced by other groups in a substitution reaction, and the methoxy group could be cleaved under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole and quinoline groups might increase its aromaticity and stability . The bromine atom might increase its molecular weight and polarity, while the methoxy group might affect its solubility .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in biological systems, its effects would depend on its interactions with biological molecules. For example, it might bind to certain proteins and modulate their activity .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological effects. As with any chemical, it should be handled with care to avoid exposure and potential harm .

properties

IUPAC Name

2-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-8-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO3/c1-22-16-4-2-3-12-5-7-14(21-19(12)16)8-6-13-9-17-18(10-15(13)20)24-11-23-17/h2-10H,11H2,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEIECWANWQBBB-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC4=C(C=C3Br)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC4=C(C=C3Br)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.